molecular formula C8H7N3O2 B1523304 7-Methyl-6-nitro-imidazo[1,2-a]pyridine CAS No. 960505-77-5

7-Methyl-6-nitro-imidazo[1,2-a]pyridine

Cat. No. B1523304
M. Wt: 177.16 g/mol
InChI Key: DUHWKOXBDNMSET-UHFFFAOYSA-N
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Description

7-Methyl-6-nitro-imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 960505-77-5 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A review on the synthesis of this scaffold has reported that it can be synthesized from easily available chemicals .


Molecular Structure Analysis

The molecular structure of 7-Methyl-6-nitro-imidazo[1,2-a]pyridine is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions have been employed in the synthesis of this scaffold .

Scientific Research Applications

  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Methods : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : The use of imidazo[1,2-a]pyridine analogues in TB drug discovery research has shown promise, but specific results or outcomes for “7-Methyl-6-nitro-imidazo[1,2-a]pyridine” were not found .
  • Material Science

    • Field : Material Science
    • Application : Imidazo[1,2-a]pyridine is also useful in material science because of its structural character .
    • Methods : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
    • Results : Specific results or outcomes for “7-Methyl-6-nitro-imidazo[1,2-a]pyridine” in material science were not found .

Future Directions

Imidazo[1,2-a]pyridine analogues have shown significant potential in various research areas, from materials science to pharmaceutical field . They have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . Therefore, the future directions for 7-Methyl-6-nitro-imidazo[1,2-a]pyridine could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

7-methyl-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-4-8-9-2-3-10(8)5-7(6)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHWKOXBDNMSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-6-nitro-imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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